
4,5-Diphenylimidazole
Overview
Description
Diphenylimidazole is an organic compound characterized by the presence of an imidazole ring substituted with two phenyl groups. This compound belongs to the class of phenylimidazoles, which are known for their diverse applications in various scientific fields due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylimidazole can be synthesized through several methods. One common approach involves the condensation of benzoin with ammonium acetate in the presence of an acid catalyst. Another method includes the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of diphenylimidazole often employs a one-pot metal and acid-free synthesis method. This involves the reaction of internal alkynes with iodine in dimethyl sulfoxide to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Chemical Reactions Analysis
Types of Reactions
Diphenylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert diphenylimidazole to its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, substituted diphenylimidazoles, and various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
A. Anti-inflammatory Activity
4,5-Diphenylimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. In a comparative study, certain derivatives exhibited significant inhibition of rat paw edema, with one compound showing an inhibition rate of 83%, outperforming the standard drug indomethacin (71.56%) . This suggests potential therapeutic applications in treating inflammatory conditions.
B. ACAT Inhibition
The compound has been identified as an effective inhibitor of acyl coenzyme A:cholesterol O-acyltransferase (ACAT), which plays a critical role in cholesterol metabolism. In studies involving male Sprague-Dawley rats, the efficacy of this compound derivatives was demonstrated through their ability to lower plasma cholesterol levels, indicating their potential use in managing hyperlipidemia and related cardiovascular diseases .
Antibacterial and Antifungal Properties
Research has shown that this compound exhibits antibacterial and antifungal activities. Various derivatives were screened using the cup plate agar diffusion method against standard drugs such as ofloxacin and voriconazole. Some compounds demonstrated promising activity against specific bacterial and fungal strains, suggesting their potential as antimicrobial agents .
Photophysical Properties and Material Science
Studies utilizing density functional theory (DFT) have characterized the photophysical properties of this compound. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in photonic devices and sensors. Theoretical calculations have provided insights into its electronic structure and vibrational modes, which are crucial for developing new materials with tailored optical properties .
Case Studies
Mechanism of Action
The mechanism of action of diphenylimidazole involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it competitively binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing postprandial blood glucose levels . The binding interactions and conformational changes induced by diphenylimidazole have been studied using in silico docking and molecular dynamics simulations .
Comparison with Similar Compounds
Similar Compounds
Phenylimidazole: Similar to diphenylimidazole but with only one phenyl group attached to the imidazole ring.
Triphenylimidazole: Contains three phenyl groups attached to the imidazole ring.
Imidazole-2-thiones: These compounds have a thioureide moiety and exhibit different chemical properties and biological activities.
Uniqueness
Diphenylimidazole stands out due to its balanced structural properties, which confer both stability and reactivity. Its dual phenyl substitution enhances its ability to participate in various chemical reactions and increases its potential for diverse applications in scientific research and industry .
Biological Activity
4,5-Diphenylimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, synthesis methods, and other relevant biological effects based on recent research findings.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives has been approached through various methodologies. One notable method involves the one-pot condensation of benzil with various aromatic aldehydes, leading to the formation of 2-aryl-4,5-diphenylimidazoles. This method has been reported to yield compounds with distinct physical and chemical properties, as demonstrated by their melting points and spectral data (NMR and mass spectrometry) .
Antibacterial Activity
The antibacterial activity of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study synthesized several derivatives and tested them against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. The results indicated that most derivatives exhibited no significant antibacterial activity; however, specific compounds showed promising results:
Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Against |
---|---|---|
6d | 4 | Staphylococcus aureus |
6c | 16 | Staphylococcus aureus, Enterococcus faecalis |
Ciprofloxacin | 0.25 (Gram-negative) / 8 (Gram-positive) | Reference Drug |
Compound 6d demonstrated two-fold potency compared to ciprofloxacin against Staphylococcus aureus, while compound 6c showed moderate activity against both tested Gram-positive bacteria .
Other Biological Activities
Beyond antibacterial properties, imidazole derivatives have been studied for their potential antiviral activities. Some studies indicate that certain imidazole compounds exhibit significant effects against viruses such as HIV and influenza. The imidazole structure is recognized as a crucial pharmacophore in drug design, contributing to various therapeutic effects .
Case Studies
- Antibacterial Evaluation : A detailed investigation into the antibacterial properties of synthesized derivatives revealed that while many lacked activity, the structural modifications in compounds like 6d led to enhanced efficacy against resistant bacterial strains. This highlights the importance of chemical structure in determining biological activity.
- Antiviral Potential : Research has also focused on the antiviral capabilities of imidazole derivatives. Some studies suggest that modifications to the imidazole ring can lead to enhanced activity against viral pathogens, though specific data on this compound in this context remains limited .
Q & A
Basic Research Questions
Q. How is 4,5-diphenylimidazole synthesized, and what purification methods are recommended for high-purity yields?
- Methodology : A common synthesis involves alkylation of this compound with haloalkanes under basic conditions. For example, refluxing with 2-iodopropane in ethanol followed by anion exchange (e.g., KPF₆) yields imidazolium salts like 1,3-diisopropyl-4,5-diphenylimidazolium hexafluorophosphate (86% yield). Purification via recrystallization or column chromatography is critical to achieve >98% purity .
- Characterization : Use NMR to confirm absence of backbone protons (5–6 ppm region) and IR spectroscopy to validate imidazole ring vibrations (~1632 cm) .
Q. What role does this compound play in analytical chemistry, particularly in metal ion detection?
- Application : Derivatives like 2-(8-quinolylazo)-4,5-diphenylimidazole serve as chelating reagents for heavy metals (e.g., Cd, Zn, Ni) in reversed-phase HPLC. Detection limits range from 0.1–10 ppm, optimized at pH 6–8 with UV-Vis detection (335 nm excitation, 455 nm emission) .
- Validation : Cross-check results with atomic absorption spectroscopy to resolve discrepancies in metal quantification .
Q. How are azo dyes derived from this compound synthesized, and how are their acid-base properties characterized?
- Synthesis : React this compound with diazonium salts (e.g., sulfapyridine or arsenophenyl derivatives) under acidic conditions. For example, 2-(sulfapyridineazo)-4,5-diphenylimidazole is prepared in ethanol with glacial acetic acid .
- Analysis : Study ionization constants () via UV-Vis spectroscopy across pH 0.65–12. Solvent polarity effects are quantified using Kamlet-Taft parameters .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Techniques :
- NMR : NMR (e.g., δ −73.00 ppm for PF₆⁻ counterions) and NMR (δ −144.63 ppm) confirm ionic structures .
- MALDI-MS : High-resolution mass spectrometry (e.g., m/z 307.2169 for [CHN]) validates molecular weights .
Q. How is this compound utilized in photochromic materials?
- Application : Bridged imidazole dimers (e.g., pseudogem-bis(diphenylimidazole)[2.2]paracyclophane) exhibit rapid thermal bleaching (t < 1 sec) for optical data processing. Synthesize via Suzuki coupling and characterize kinetics using time-resolved UV-Vis spectroscopy .
Advanced Research Questions
Q. How does this compound function as a photoinhibitor in volumetric 3D printing?
- Mechanism : In polyspectral tomographic printing, bis[2-(o-chlorophenyl)-4,5-diphenylimidazole] (o-Cl-HABI) generates radicals under 405 nm light, inhibiting polymerization in predefined regions. Optimize light intensity (10–50 mW/cm²) and exposure time (1–5 sec) to achieve sub-100 µm resolution .
- Troubleshooting : Address incomplete inhibition by verifying oxygen levels (<50 ppm) and resin viscosity (<500 cP) .
Q. What structural modifications enhance the corrosion inhibition efficiency of this compound on copper surfaces?
- Design : Modify the phenyl groups with electron-withdrawing substituents (e.g., -Cl, -NO) to increase adsorption energy. Self-assembled monolayers (SAMs) of this compound reduce corrosion rates by 90% in 0.1 M HCl, validated via electrochemical impedance spectroscopy (EIS) .
- Contradiction Analysis : If SAMs degrade rapidly, check substrate pre-treatment (e.g., ultrasonic cleaning in acetone) and monolayer density via AFM .
Q. How do stereoisomers of this compound-derived N-heterocyclic carbenes (NHCs) affect reactivity on gold surfaces?
- Study : Compare cis/trans isomers of 1,3-diisopropyl-4,5-diphenylimidazol-2-ylidene using XPS and STM. Cis isomers exhibit stronger Au–C bonding (binding energy shift: +0.8 eV) due to steric alignment .
- Data Interpretation : Resolve conflicting catalytic activity data by correlating NHC layer thickness (<2 nm) with turnover frequency (TOF) .
Q. What strategies improve the sensitivity of this compound-based fluorescent probes for fatty acid detection?
- Optimization : Methylate the N-H group of 2-(4-hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) to create MPI-BH, reducing detection limits from 7–57 fmol to 2–12 fmol. Use reverse-phase HPLC with on-column enrichment (C18 stationary phase) and λ=325 nm .
- Validation : Cross-validate with GC-MS to address false positives from matrix interference .
Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in azo dye applications?
- Analysis : In polar solvents (e.g., DMSO), the imidazole ring favors the 1H-tautomer, shifting λ by 20–30 nm. Use Job’s method to determine stoichiometry (1:1 metal-ligand ratio) and DFT calculations to model tautomer stability .
- Conflict Resolution : If spectral data contradict computational models, re-evaluate solvent dielectric constants and hydrogen bonding parameters .
Properties
IUPAC Name |
4,5-diphenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGOBGXZQKCKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045700 | |
Record name | 4,5-Diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668-94-0 | |
Record name | 4,5-Diphenylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diphenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Diphenylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |
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Record name | 4,5-Diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-diphenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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